molecular formula C12H8IN B187380 3-iodo-9H-carbazole CAS No. 16807-13-9

3-iodo-9H-carbazole

Cat. No. B187380
Key on ui cas rn: 16807-13-9
M. Wt: 293.1 g/mol
InChI Key: OYIGWMXXIFYAGD-UHFFFAOYSA-N
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Patent
US07972792B2

Procedure details

To an ethanol solution (500 mL) of carbazole (2.50 g, 15.0 mmol), NaIO4 (0.80 g, 3.75 mmol) and I2 (1.89 g, 7.45 mmol) were sequentially added, and then an ethanol solution (100 mL) of H2SO4 (1.60 mL, 30.0 mmol) was added. The reaction solution was refluxed for one hour at 65° C. The loss of raw materials was confirmed by TLC (HexH:AcOEt=4:1), and an ethanol solution (100 mL) of NaOH (1.4 g) was added thereto to neutralize the system. Ethanol was removed, and then the reaction solution was extracted two times with chloroform. The extract was washed two times with water. The organic phase was dried over Na2SO4, and the solvent was removed. The residue was purified by column chromatography (HexH:AcOEt=4:1), and thus compound 1 (3.06 g, 70%) was obtained as a white powder. Thus, 3,6-diiodocarbazole (0.47 g, 7.5%) was obtained as a white powder.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[I:14]I.OS(O)(=O)=O.[OH-].[Na+]>C(O)C.CCOC(C)=O.CCCCCC>[I:14][C:3]1[CH:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][CH:8]=[CH:9][CH:10]=3 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
NaIO4
Quantity
0.8 g
Type
reactant
Smiles
Name
Quantity
1.89 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
1.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted two times with chloroform
WASH
Type
WASH
Details
The extract was washed two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (HexH:AcOEt=4:1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 140.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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